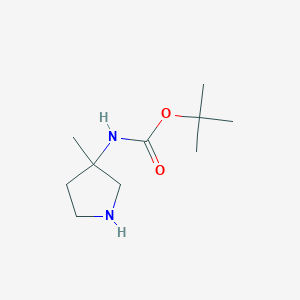

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWSFWWYVRXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445015 | |

| Record name | tert-Butyl (3-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147459-52-7 | |

| Record name | 1,1-Dimethylethyl N-(3-methyl-3-pyrrolidinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147459-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a heterocyclic compound relevant in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data, this document outlines the foundational chemical information and provides a framework for future experimental investigation. Key identifiers, computed properties, and safety information have been compiled from various sources. However, detailed experimental protocols and comprehensive spectroscopic analyses are not yet publicly available.

Chemical Identity and Physical Properties

This compound is a carbamate-protected amine derivative of 3-methylpyrrolidine. The tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for various chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate |

| CAS Number | 147459-52-7[1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][3] |

| Molecular Weight | 200.28 g/mol [1][3][4] |

| Canonical SMILES | CC1(CCNC1)NC(=O)OC(C)(C)C[1] |

| InChI Key | DIQWSFWWYVRXRO-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid[2] | Vendor Data |

| Boiling Point (Predicted) | 289.8 ± 29.0 °C | Predicted[5] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | Predicted[5] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification

Logical Synthesis Workflow

The synthesis would logically proceed via the reaction of 3-amino-3-methylpyrrolidine with a Boc-protection reagent.

Caption: General workflow for Boc-protection of 3-amino-3-methylpyrrolidine.

Note on Experimental Protocol:

A specific, step-by-step experimental protocol, including reaction conditions, workup, and purification procedures, has not been found in the reviewed literature. Researchers should develop and optimize a procedure based on established methods for Boc-protection of similar amines.

Spectroscopic Data

Comprehensive, experimentally obtained spectroscopic data for this compound is not publicly available. Chemical vendors may hold this data, but it is not published.[3] The expected spectral characteristics are outlined below based on the chemical structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the methyl group protons, and the tert-butyl group protons. |

| ¹³C NMR | Signals for the carbons of the pyrrolidine ring, the methyl group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (aliphatic), C=O stretching (carbamate), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (200.28 g/mol ) and characteristic fragmentation patterns. |

Safety and Handling

Safety information is based on data provided for this compound and structurally similar chemicals.

Table 4: Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302[1] |

| Causes skin irritation | H315[1] |

| Causes serious eye irritation | H319[1] |

| May cause respiratory irritation | H335[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and in the dark. Recommended storage temperature is 2-8°C.[2][3]

Conclusion and Future Work

This technical guide consolidates the currently available information on this compound. While fundamental identifiers and predicted properties are known, a significant gap exists in the public domain regarding detailed experimental data. To provide a more comprehensive understanding of this compound, future work should focus on:

-

Development and publication of a detailed, reproducible synthesis and purification protocol.

-

Experimental determination of physical properties such as melting point and solubility in various solvents.

-

Comprehensive spectroscopic characterization, including the publication of ¹H NMR, ¹³C NMR, IR, and mass spectra.

The availability of this experimental data will be invaluable for researchers utilizing this compound in drug discovery and development.

References

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in the development of targeted protein degraders. The document details its chemical and physical properties, provides a representative synthesis protocol, and illustrates its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Identification

This compound, with the CAS number 147459-52-7, is a BOC-protected amine derivative of 3-methylpyrrolidine. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical applications. Its structural features are crucial for its role as a component of linkers in PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 147459-52-7 | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₂ | N/A |

| Molecular Weight | 200.28 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | ≥95% | N/A |

| Melting Point | 32-33 °C (predicted) | N/A |

| Boiling Point | 289.8 ± 29.0 °C at 760 mmHg (predicted) | N/A |

| Density | 1.02 ± 0.1 g/cm³ (predicted) | N/A |

| Storage Temperature | 2-8°C, sealed in dry, dark place | N/A |

Table 2: Safety Information

| Hazard Statement | GHS Pictogram |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This synthesis would likely proceed through the formation of a 3-amino-3-methylpyrrolidine intermediate, followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of a suitable precursor, for instance, a protected 3-methyl-3-nitropyrrolidine.

-

Objective: To introduce the methyl and a masked amino group at the 3-position of the pyrrolidine ring.

-

Materials: A suitable protected pyrrolidone, a methylating agent (e.g., methyl iodide), a nitrating agent, and appropriate solvents and reagents for the specific chemical transformations.

-

Procedure: The synthesis would likely start from a commercially available pyrrolidine derivative. The methyl group could be introduced via an enolate alkylation. The nitro group, a precursor to the amine, could be introduced through various methods known in organic synthesis.

Step 2: Reduction of the nitro group to an amine.

-

Objective: To convert the nitro group to the primary amine.

-

Materials: The product from Step 1, a reducing agent (e.g., H₂ gas with a palladium catalyst, or a metal-acid system like Sn/HCl), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure: The nitro-containing compound would be dissolved in a suitable solvent and subjected to reduction. For catalytic hydrogenation, the mixture would be stirred under a hydrogen atmosphere in the presence of a catalyst until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 3: Boc Protection of the Amine.

-

Objective: To protect the newly formed amino group with a tert-butoxycarbonyl group.

-

Materials: The 3-amino-3-methylpyrrolidine derivative from Step 2, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: The amine is dissolved in the solvent, and the base is added. Boc₂O is then added, and the reaction is stirred at room temperature until completion. The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.

Application in Targeted Protein Degradation: PROTACs

This compound serves as a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.

PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI. This polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the POI.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker component and subsequently evaluating its biological activity.

Detailed Experimental Protocol for PROTAC Synthesis (Representative)

This protocol describes a representative method for incorporating the deprotected form of this compound into a PROTAC molecule.

-

Boc Deprotection of the Linker Building Block:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected 3-amino-3-methylpyrrolidine as its trifluoroacetate salt.

-

-

Conjugation to an E3 Ligase Ligand:

-

Activate the carboxylic acid group of a known E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

-

Add the deprotected 3-amino-3-methylpyrrolidine to the activated E3 ligase ligand.

-

Stir the reaction at room temperature until completion.

-

Purify the resulting conjugate by chromatography.

-

-

Conjugation to the Protein of Interest (POI) Ligand:

-

The product from the previous step will have a free amine on the pyrrolidine ring, which can be further functionalized. Alternatively, the initial linker building block could have been designed with an orthogonal protecting group to allow for selective deprotection and subsequent coupling to the POI ligand.

-

Activate the carboxylic acid of the POI ligand using a suitable coupling agent.

-

React the activated POI ligand with the linker-E3 ligase ligand conjugate.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry to confirm its structure and purity.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the rapidly advancing field of targeted protein degradation. Its structural features allow for its incorporation into the linker region of PROTACs, which are showing great promise as a new therapeutic modality. The protocols and workflows described in this guide provide a foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel protein degraders for a wide range of therapeutic targets.

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key intermediate in the development of pharmacologically active compounds.

Molecular Structure and Properties

This compound is a carbamate-protected diamine containing a pyrrolidine scaffold. The presence of a tertiary carbon atom at the 3-position of the pyrrolidine ring, bearing both a methyl group and a protected amine, makes it a valuable chiral building block in medicinal chemistry.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 147459-52-7 | Commercially available |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.3 | Public chemical databases |

| Hydrogen Bond Donor Count | 1 | Public chemical databases |

| Hydrogen Bond Acceptor Count | 2 | Public chemical databases |

| Rotatable Bond Count | 2 | Public chemical databases |

| Topological Polar Surface Area | 41.6 Ų | Public chemical databases |

Synthesis and Experimental Protocols

General Synthetic Protocol: Boc-Protection of 3-methylpyrrolidin-3-amine

A solution of 3-methylpyrrolidin-3-amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for the title compound is not widely published. However, patent literature provides some characterization data for compounds synthesized using this compound as a starting material. For instance, in patent WO2015160636A1, a compound synthesized from this compound displayed characteristic ¹H NMR signals that would be consistent with the incorporation of the (3-methylpyrrolidin-3-yl)carbamate moiety.[3]

Molecular Structure and Reaction Workflow Visualization

Caption: Molecular Structure of this compound.

Caption: Role as an intermediate in a synthetic pathway.

Applications in Drug Discovery and Development

Currently, there is no publicly available information detailing the specific biological activities or signaling pathway modulation of this compound itself. Its primary and significant role is as a versatile building block and key intermediate in the synthesis of more complex molecules with therapeutic potential.

The utility of this compound is highlighted in various patents for the preparation of, for example:

-

Factor IXa inhibitors , which are investigated as anticoagulants.[3]

-

Deubiquitinase inhibitors , which have potential applications in cancer therapy.[1]

-

PI3K-γ inhibitors , which are being explored for the treatment of inflammatory diseases and cancer.[4]

-

Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine , which are investigated for various therapeutic applications.[5]

The pyrrolidine ring is a common scaffold in many biologically active compounds, and the specific substitution pattern of this compound allows for the introduction of a chiral center and a modifiable amino group, which are crucial for optimizing the pharmacological properties of a drug candidate.

Conclusion

This compound is a valuable synthetic intermediate for the pharmaceutical and drug discovery industries. Its well-defined structure and the presence of a protected amine on a chiral scaffold make it an important component in the synthesis of a variety of complex and pharmacologically relevant molecules. While direct biological activity data for this compound is not available, its frequent appearance in the patent literature as a key starting material underscores its importance in the development of new therapeutics. Further research into the synthesis and application of this and similar building blocks will continue to be a critical aspect of medicinal chemistry.

References

- 1. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 2. tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate | 125290-87-1 | Benchchem [benchchem.com]

- 3. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]

- 4. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

- 5. WO2015092819A2 - Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5- amine - Google Patents [patents.google.com]

Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-methylpyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details a plausible multi-step synthetic pathway, including experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step process. The overall strategy involves the initial construction of a substituted pyrrolidine ring system, followed by the reduction of a nitro group to the corresponding amine, and culminating in the protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-methyl-3-nitropyrrolidine

This initial step involves a [3+2] dipolar cycloaddition reaction between an azomethine ylide and a nitroalkene to construct the pyrrolidine ring. This method offers a high degree of control over the substitution pattern of the resulting pyrrolidine.

Methodology:

A solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor) in a suitable aprotic solvent, such as dichloromethane or toluene, is treated with a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid). To this mixture, 2-nitropropene is added dropwise at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-benzyl-3-methyl-3-nitropyrrolidine.

| Reagent/Solvent | Molar Equivalent |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1.0 |

| 2-Nitropropene | 1.1 |

| Trifluoroacetic acid (TFA) | 0.1 |

| Dichloromethane (DCM) | - |

Table 1: Reagents for the synthesis of 1-benzyl-3-methyl-3-nitropyrrolidine.

Step 2: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-amine

The nitro group of 1-benzyl-3-methyl-3-nitropyrrolidine is reduced to the corresponding primary amine in this step. A variety of reducing agents can be employed for this transformation.

Methodology:

To a solution of 1-benzyl-3-methyl-3-nitropyrrolidine in a protic solvent such as methanol or ethanol, a reducing agent is added. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal-based reductions (e.g., iron powder in the presence of ammonium chloride). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is filtered to remove the catalyst or any solid residues. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated to yield 1-benzyl-3-methylpyrrolidin-3-amine, which can be used in the next step without further purification.

| Reagent/Catalyst | Conditions |

| Palladium on Carbon (10%) | H₂ (balloon), Methanol, Room Temperature |

| Iron Powder/NH₄Cl | Ethanol/Water, Reflux |

Table 2: Conditions for the reduction of 1-benzyl-3-methyl-3-nitropyrrolidine.

Step 3: Synthesis of tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate

The final synthetic step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

Methodology:

1-Benzyl-3-methylpyrrolidin-3-amine is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water. A base, typically triethylamine or sodium bicarbonate, is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give tert-butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate.

| Reagent/Solvent | Molar Equivalent |

| 1-Benzyl-3-methylpyrrolidin-3-amine | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 |

| Triethylamine (Et₃N) | 1.2 |

| Dichloromethane (DCM) | - |

Table 3: Reagents for the Boc protection of 1-benzyl-3-methylpyrrolidin-3-amine.

Step 4: Debenzylation to Yield this compound

The final step is the removal of the N-benzyl protecting group to yield the target compound.

Methodology:

tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate is dissolved in a suitable solvent, typically methanol or ethanol. A palladium on carbon catalyst (10%) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure. The reaction is monitored by TLC until the starting material is fully consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

| Reagent/Catalyst | Conditions |

| Palladium on Carbon (10%) | H₂ (balloon), Methanol, Room Temperature |

Table 4: Conditions for the debenzylation reaction.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a robust and detailed pathway for the synthesis of this compound. The described methods utilize common and well-established organic transformations, making this synthetic route accessible to researchers with a standard background in synthetic organic chemistry. The final product is a key intermediate for the development of novel therapeutics and other biologically active molecules.

References

An In-depth Technical Guide to tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs.[1][2][3] The introduction of a methyl group at the 3-position of the pyrrolidine ring provides a key stereocenter that can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[4] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for the selective unmasking of the nitrogen nucleophile, making this compound a versatile intermediate for the synthesis of more complex molecules.[5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, and potential applications in drug discovery based on the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 147459-52-7 | [][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [8] |

| Molecular Weight | 200.28 g/mol | [8] |

| Appearance | White solid | [8] |

| Storage Temperature | 0-8 °C | [8] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The key steps involve the construction of the 3-amino-3-methylpyrrolidine core, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Precursor: 3-Amino-3-methylpyrrolidine

A plausible synthetic route to the key intermediate, 3-amino-3-methylpyrrolidine, can be adapted from established methods for the synthesis of substituted pyrrolidines.[9][10][11]

Step 1: Synthesis of N-Benzyl-3-methylpyrrolidin-3-amine

This step involves the construction of the methylated pyrrolidine ring.

-

Materials:

-

Dibenzylamine

-

Methacrolein

-

Trimethylsilyl cyanide

-

Lithium aluminum hydride (LAH)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

-

Procedure:

-

Strecker Reaction: To a solution of dibenzylamine and methacrolein in diethyl ether, add trimethylsilyl cyanide at 0 °C. Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with an aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Basify the aqueous layer with a sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-aminonitrile.

-

Reduction: To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of the α-aminonitrile in THF dropwise.

-

Stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Cyclization (Intramolecular Alkylation): The crude diamine can be cyclized under acidic conditions or by activation of one of the amino groups to form the N-benzyl-3-methylpyrrolidin-3-amine.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Boc Protection of 3-Amino-3-methylpyrrolidine

This protocol describes the standard procedure for the protection of the primary amine with a Boc group.[5]

-

Materials:

-

3-Amino-3-methylpyrrolidine (from the previous step, after debenzylation via catalytic hydrogenation)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-amino-3-methylpyrrolidine in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Expected Yield: Yields for Boc protection of primary amines are typically high, often exceeding 90%.

Applications in Drug Discovery

The 3-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce a three-dimensional character into molecules, which can lead to improved binding affinity and selectivity for biological targets.[4] The stereochemistry of the methyl group at the C3 position can be critical for biological activity. For instance, the (R)-3-methylpyrrolidine moiety has been shown to promote pure estrogen receptor α (ERα) antagonist activity, a desirable profile for the treatment of breast cancer.[4]

While specific biological data for this compound is not widely published, its utility as a synthetic intermediate allows for its incorporation into a variety of pharmacologically active classes of compounds.

Potential Therapeutic Areas

Based on the activities of other 3-substituted pyrrolidine derivatives, molecules synthesized from this compound could be explored for the following therapeutic applications:

-

Oncology: The pyrrolidine scaffold is present in numerous anticancer agents.[12][13] Derivatives of 3-aminopyrrolidine have been investigated as inhibitors of kinases such as Abl and PI3K.

-

Neuroscience: 3-Aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, suggesting potential applications in treating neurological and psychiatric disorders.[14][15]

-

Infectious Diseases: The pyrrolidine ring is a common feature in antiviral and antibacterial agents.

-

Inflammatory Diseases: Substituted pyrrolidines have been explored as histamine H3 receptor antagonists, which have potential in treating inflammatory and allergic conditions.[16]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a hypothetical screening cascade for the development of new therapeutics using this compound.

Conclusion

This compound is a strategically important building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its value lies in the combination of the pharmacologically relevant 3-methylpyrrolidine core and the versatile Boc-protected amine, which allows for its ready incorporation into diverse molecular scaffolds. While direct biological data on this specific compound is limited, the extensive literature on the biological activities of related substituted pyrrolidines provides a strong rationale for its use in the exploration of new chemical space for drug discovery. The synthetic protocols and conceptual workflows presented in this guide offer a framework for researchers to utilize this valuable intermediate in the development of the next generation of therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 7. guidechem.com [guidechem.com]

- 8. 3-(boc-aMinoMethyl)-3-Methyl-pyrrolidine | 125290-87-1 [m.chemicalbook.com]

- 9. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, and a tert-butyloxycarbonyl (Boc) protecting group on a primary amine. The presence of a gem-dimethyl group at the 3-position of the pyrrolidine ring offers unique conformational constraints and metabolic stability to molecules that incorporate this moiety. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 147459-52-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][5] |

| Molecular Weight | 200.28 g/mol | [1][2][7] |

| IUPAC Name | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate | [1] |

| Melting Point | 32-33 °C | [1] |

| Boiling Point (Predicted) | 289.8 ± 29.0 °C at 760 mmHg | [1][7] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [7] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, in a dry, dark place | [6] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor amine, 3-methyl-3-pyrrolidinamine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis of 3-methyl-3-pyrrolidinamine (Precursor)

The synthesis of the pyrrolidine ring is a fundamental step. While various methods exist for pyrrolidine synthesis, a common approach involves the cyclization of a suitable precursor.

Experimental Workflow: Synthesis of 3-methyl-3-pyrrolidinamine

Caption: General workflow for the synthesis of the 3-methyl-3-pyrrolidinamine precursor.

Boc Protection of 3-methyl-3-pyrrolidinamine

The protection of the primary amine of 3-methyl-3-pyrrolidinamine with a Boc group is a standard procedure in organic synthesis to prevent its reaction in subsequent synthetic steps.[8][9]

Experimental Protocol: N-tert-Butoxycarbonylation

-

Dissolution: Dissolve 3-methyl-3-pyrrolidinamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[10][11]

-

Base Addition: Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate, to the solution.[10]

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Relationship: Boc Protection Reaction

Caption: Key components and their roles in the Boc protection of the precursor amine.

Spectroscopic Data

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc-protected amine allows for the selective modification of other parts of the molecule.

The pyrrolidine scaffold is a key feature in many pharmaceuticals due to its ability to introduce conformational rigidity and improve pharmacokinetic properties. The gem-dimethyl substitution at the 3-position can further enhance metabolic stability by sterically hindering enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not documented, its incorporation into larger molecules can lead to compounds with a wide range of biological activities. For instance, pyrrolidine derivatives are found in drugs targeting the central nervous system, as well as in antiviral and antibacterial agents.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 147459-52-7|this compound|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

This guide provides a comprehensive overview of tert-butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound . It is a carbamate derivative of 3-methylpyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound can exist as a racemic mixture or as individual enantiomers, (S)- and (R)-isomers, which should be specified when chirality is a critical factor in a synthesis or biological application.

Physicochemical Properties

The following tables summarize the key chemical identifiers and computed properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 147459-52-7[1][2][3] |

| Molecular Formula | C10H20N2O2[1][2] |

| Molecular Weight | 200.28 g/mol [1][2] |

| InChI Key | XYKYUXYNQDXZTD-UHFFFAOYSA-N[4] |

| SMILES | CC(C)(C)OC(=O)NC1(C)CCNC1 |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 200.152477885 Da |

| Topological Polar Surface Area | 41.6 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 211 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the protection of an amino group with a Boc anhydride. Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for the title compound.

Protocol: Synthesis of tert-Butyl carbamate

This procedure describes the synthesis of a general tert-butyl carbamate, a precursor for compounds like this compound.

Materials:

-

tert-Butyl alcohol

-

Benzene

-

Sodium cyanate

-

Trifluoroacetic acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of tert-butyl alcohol (0.20 mole) in 125 ml of benzene is placed in a 500-ml three-necked flask equipped with a stirrer, a thermometer, and an addition funnel.[5]

-

Sodium cyanate (0.40 mole) is added to the flask.[5]

-

While stirring the suspension slowly, trifluoroacetic acid (0.42 mole) is added dropwise at a rapid rate.[5] The temperature may rise and should be maintained between 33-35°C with brief cooling if necessary.[5]

-

After the addition is complete, the mixture is stirred overnight at room temperature.[5]

-

35 ml of water is added, and the mixture is stirred vigorously for a few minutes.[5]

-

The benzene layer is decanted, and the aqueous slurry is rinsed with two 125-ml portions of benzene.[5]

-

The combined organic extracts are washed with 100 ml of 5% aqueous sodium hydroxide and then with 100 ml of water.[5]

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.[5]

-

The solvent is removed by distillation under reduced pressure to yield the tert-butyl carbamate product.[5]

Applications in Drug Development

Carbamates, and specifically Boc-protected amines, are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. This compound serves as a valuable building block for introducing a 3-methyl-3-aminopyrrolidine moiety into a target molecule. This can be particularly useful for:

-

Modulating Physicochemical Properties: The methyl group can influence the lipophilicity and metabolic stability of the final compound.

-

Exploring Structure-Activity Relationships (SAR): The gem-dimethyl group at the 3-position can provide steric bulk and influence the binding of the molecule to its biological target.

-

Constraining Molecular Conformation: The pyrrolidine ring provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a Boc-protected aminopyrrolidine derivative.

Caption: Generalized workflow for the synthesis of Boc-protected aminopyrrolidines.

References

- 1. 147459-52-7|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Technical Guide

This document provides an in-depth guide to the spectroscopic and synthetic data for the compound tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein has been compiled from publicly available research data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Pyrrolidine CH |

| 3.73 – 3.63 | m | 2H | Pyrrolidine CH₂ |

| 3.40 – 3.26 | m | 2H | Pyrrolidine CH₂ |

| 1.99 – 1.73 | m | 4H | Pyrrolidine CH₂ and CH |

| 1.67 – 1.48 | m | 3H | Pyrrolidine CH and CH₃ |

| 1.46 | s | 9H | tert-Butyl CH₃ |

| 1.45 – 1.32 | m | 1H | Pyrrolidine CH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Carbamate) |

| 79.3 | Quaternary C (tert-Butyl) |

| 62.8 | Pyrrolidine C |

| 56.9 | Pyrrolidine C |

| 46.4 | Pyrrolidine C |

| 31.0 | Pyrrolidine C |

| 30.6 | Pyrrolidine C |

| 29.3 | Pyrrolidine C |

| 28.7 | tert-Butyl CH₃ |

| 23.6 | Pyrrolidine CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (νmax) cm⁻¹ | Assignment |

| 3428 | N-H Stretch |

| 2971, 2872 | C-H Stretch |

| 1780, 1692, 1672 | C=O Stretch (Carbamate) |

| 1478, 1457 | C-H Bend |

| 1397, 1366 | C-H Bend (tert-Butyl) |

| 1251 | C-N Stretch |

| 1169 | C-O Stretch |

Experimental Protocols

The following protocols are based on established laboratory procedures and information from relevant research articles.

Synthesis of this compound

This procedure follows a general method for decarboxylative alkylation of cyclic amino acids via photoredox catalysis.

Materials:

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

-

NiCl₂·glyme

-

4,4'-dimethoxy-2,2'-bipyridyl

-

N-Boc-3-methyl-pyrrolidine-3-carboxylic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel

Procedure:

-

To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 equiv), NiCl₂·glyme (0.1 equiv), and 4,4'-dimethoxy-2,2'-bipyridyl (0.1 equiv).

-

Add N-Boc-3-methyl-pyrrolidine-3-carboxylic acid (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

The vial is evacuated and backfilled with argon three times.

-

Acetonitrile (to achieve a 0.1 M solution) and water (20 equiv) are added via syringe.

-

The reaction mixture is stirred and irradiated with two 34 W blue LEDs, with a fan for cooling, for 48 hours.

-

Upon completion, the reaction mixture is diluted with EtOAc, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel using a solvent system of 17% to 25% EtOAc in hexanes to afford this compound as a yellow oil.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

For ¹H NMR, reference the spectra to the residual protio CDCl₃ signal at 7.26 ppm.

-

For ¹³C NMR, reference the spectra to the CDCl₃ signal at 77.16 ppm.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat product as a thin film on a PerkinElmer Spectrum 100 FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify and report the characteristic absorption peaks in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Workflow for the synthesis and characterization of the target compound.

The Dual Mechanisms of Action of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Derivatives: A Technical Guide

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of pharmacologically active compounds. While the molecule itself does not exhibit a direct mechanism of action, its core structure is integral to the therapeutic efficacy of its derivatives. This technical guide provides an in-depth analysis of the two primary mechanisms of action elicited by compounds synthesized from this precursor: cholinesterase inhibition and selective estrogen receptor degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling pathways, experimental data, and relevant protocols.

Cholinesterase Inhibition: A Therapeutic Approach for Neurological Disorders

Derivatives of this compound have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological conditions. The carbamate moiety in these derivatives acts as a reversible inhibitor of the serine hydrolase activity of cholinesterases.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism involves the carbamoylation of the serine residue in the active site of acetylcholinesterase. This process renders the enzyme temporarily inactive, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Quantitative Data: Inhibitory Potency

| Compound Class | Target Enzyme | IC50 (nM) | Ki (nM) |

| Tacrine-Carbamate Hybrids | AChE | 22.15 | - |

| BuChE | 16.96 | - | |

| Arylaminopropanone Derivatives | AChE | 6,570 | - |

| Thymol/Carvacrol Carbamates | AChE | 2,220 | - |

| BuChE | 20 | - |

Note: The data presented are for structurally related compounds and not direct derivatives of this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (pyrrolidine carbamate derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add 25 µL of each test compound concentration.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

The rate of the reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selective Estrogen Receptor Degradation (SERD): A Targeted Approach in Oncology

A significant application of the this compound scaffold is in the development of Selective Estrogen Receptor Degraders (SERDs). These compounds are a class of endocrine therapies used in the treatment of estrogen receptor-positive (ER+) breast cancer. SERDs bind to the estrogen receptor and induce its degradation, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.

Mechanism of Action: Ubiquitin-Proteasome Mediated Degradation of ERα

SERDs containing the 3-methylpyrrolidine moiety bind to the ligand-binding domain of the estrogen receptor alpha (ERα). This binding induces a conformational change in the receptor, marking it for ubiquitination by E3 ubiquitin ligases. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.

Quantitative Data: ERα Degradation and Antiproliferative Activity

The efficacy of SERDs is assessed by their ability to degrade ERα (quantified by DC50, the concentration for 50% degradation) and inhibit the proliferation of ER+ cancer cells (IC50). The table below summarizes data for GDC-0927, a SERD whose synthesis involves a 3-methylpyrrolidine moiety.

| Compound | Cell Line | ERα Degradation DC50 (nM) | Antiproliferative IC50 (nM) |

| GDC-0927 | MCF-7 | 0.1 | 0.3 |

| GDC-0927 | T47D | 0.2 | 0.4 |

Experimental Protocol: Western Blot for ERα Degradation

This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with a SERD.

Materials:

-

MCF-7 or T47D breast cancer cells

-

Cell culture medium and supplements

-

Test compound (SERD)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against ERα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MCF-7 or T47D cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SERD for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH).

-

Normalize the ERα band intensity to the loading control.

-

Calculate the percentage of ERα degradation for each treatment condition relative to the vehicle control.

-

Determine the DC50 value from the dose-response curve.

-

The this compound scaffold serves as a critical starting point for the development of potent therapeutic agents with distinct mechanisms of action. Its incorporation into drug candidates has led to the successful design of cholinesterase inhibitors for neurological disorders and selective estrogen receptor degraders for the treatment of hormone-dependent cancers. The in-depth understanding of these mechanisms, coupled with robust experimental validation, is essential for the continued advancement of novel therapeutics derived from this versatile chemical entity.

Methodological & Application

Application Notes and Protocols for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a valuable bifunctional building block in organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, and a Boc-protected primary amine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the secondary amine of the pyrrolidine ring, such as N-alkylation or N-arylation. Subsequent removal of the Boc group under acidic conditions then unmasks the primary amine for further functionalization. This strategic protection makes the molecule an ideal starting material for the synthesis of complex molecules, particularly in the development of pharmaceutical agents like dipeptidyl peptidase-IV (DPP-IV) inhibitors and Janus kinase (JAK) inhibitors.

Application in the Synthesis of Bioactive Molecules

The 3-methyl-3-aminopyrrolidine moiety is a key structural feature in a number of therapeutic agents. The controlled, stepwise functionalization of this compound enables the efficient construction of these complex structures. For instance, derivatives of this compound are utilized in the synthesis of DPP-IV inhibitors for the treatment of type 2 diabetes, and in the synthesis of Tofacitinib, a JAK inhibitor for the treatment of rheumatoid arthritis.[1][2]

Experimental Protocols

N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrrolidine nitrogen.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Alkylating Agent | Benzyl Bromide |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | 40 °C |

| Reaction Time | 12 h |

| Yield | 85-95% (typical) |

Boc Deprotection of N-Alkyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate

This protocol describes the removal of the Boc protecting group to liberate the primary amine.[3]

Reaction Scheme:

Materials:

-

N-Alkyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-alkylated pyrrolidine derivative (1.0 eq) in a minimal amount of dichloromethane (if necessary).

-

Add an excess of 4 M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 25% v/v).

-

Stir the solution at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine salt.

Quantitative Data for Boc Deprotection (Representative):

| Parameter | Value |

| Starting Material | N-Benzyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate |

| Deprotecting Agent | 4 M HCl in 1,4-Dioxane |

| Solvent | 1,4-Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 2 h |

| Yield | >95% (typical) |

Visualizations

Caption: General mechanism of acid-catalyzed Boc deprotection.

Caption: Representative workflow for the synthesis of a DPP-IV inhibitor intermediate.

References

Application Notes and Protocols for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in the synthesis of targeted therapeutic agents, particularly Janus kinase (JAK) inhibitors.

Compound Overview

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a protected amine functional group (tert-butoxycarbonyl, Boc), and a methyl group at the 3-position. The Boc protecting group allows for the selective modification of the pyrrolidine nitrogen, making this compound a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molar Mass | 200.28 g/mol |

| CAS Number | 147459-52-7 |

| Appearance | Solid |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. |

Applications in Drug Discovery

The 3-amino-3-methylpyrrolidine scaffold is a key structural motif in a variety of biologically active compounds. Its primary application lies in the development of Janus kinase (JAK) inhibitors.

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with numerous inflammatory and autoimmune diseases.[1][2][3] This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][4] JAK inhibitors are a class of drugs that modulate this pathway and have shown efficacy in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][5][6]

Molecules incorporating the 3-amino-3-methylpyrrolidine moiety are being investigated as components of novel JAK inhibitors due to their potential to interact with the kinase domain of JAKs.

Experimental Protocols

The following protocols outline the safe handling of this compound and a representative synthetic procedure for its use in the preparation of a key intermediate for JAK inhibitor synthesis.

Safety and Handling

Hazard Identification:

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Protocol 1: N-Cyanoacetylation of this compound

This protocol describes a method for the acylation of the pyrrolidine nitrogen with a cyanoacetyl group, a common step in the synthesis of certain JAK inhibitors.

Materials:

-

This compound

-

Cyanoacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dry Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in dry dichloromethane.

-

Addition of Reagents: While stirring the solution and cooling with an ice bath, add cyanoacetic acid followed by dicyclohexylcarbodiimide (DCC) in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-cyanoacetylated product.

Data Table:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | 200.28 | 1.0 |

| Cyanoacetic acid | 85.06 | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |

| N-Cyanoacetylated product | 267.32 | - |

Protocol 2: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine, which can then undergo further reactions.

Materials:

-

Boc-protected N-cyanoacetylated pyrrolidine derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative in dichloromethane.

-

Deprotection: Add an excess of the acidic deprotection reagent (e.g., TFA or HCl solution) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor by TLC until the starting material is no longer present.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases: Ingenta Connect [ingentaconnect.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

Application Notes & Protocols: Leveraging tert-Butyl (3-methylpyrrolidin-3-yl)carbamate for the Synthesis of Potent IRAK4 Inhibitors

Prepared by: Gemini, Senior Application Scientist

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in orchestrating innate immune and inflammatory responses has positioned it as a high-value therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers.[3] The development of small molecule inhibitors that can effectively and selectively modulate IRAK4 activity is a key focus in modern drug discovery.[4] This document provides a detailed guide on the strategic use of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate , a key heterocyclic building block, in the synthesis of IRAK4 inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its incorporation into a lead compound, and outline methods for the characterization and functional evaluation of the final inhibitor.

The Central Role of IRAK4 in Immunity and Disease

IRAK4 functions as the apical kinase in the Myddosome signaling complex.[5] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[2][5] This proximity-induced dimerization and autophosphorylation of IRAK4 activates its kinase function, initiating a downstream phosphorylation cascade involving IRAK1 and TRAF6. This ultimately leads to the activation of key transcription factors like NF-κB, culminating in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] Given that dysregulation of this pathway is a hallmark of numerous inflammatory diseases, inhibiting IRAK4 kinase activity presents a compelling therapeutic strategy to attenuate pathological inflammation at its source.[2][3]

This compound: A Privileged Scaffold

The choice of this compound as a synthetic precursor is deliberate and strategic. This building block offers two key features essential for the construction of potent kinase inhibitors.

-

The 3-Methylpyrrolidin-3-amine Moiety: The saturated heterocyclic pyrrolidine ring provides a three-dimensional structural element that can effectively probe the contours of the IRAK4 ATP-binding site. Such scaffolds are often crucial for achieving high binding affinity and selectivity. The tertiary amine resulting from the gem-dimethyl substitution can form critical hydrogen bonds or other non-covalent interactions with key residues in the kinase hinge region, such as Met265, which is a common anchoring point for IRAK4 inhibitors.[6]

-